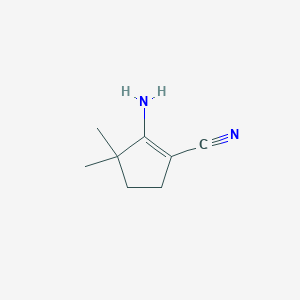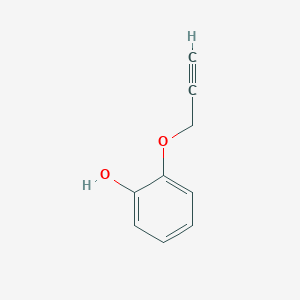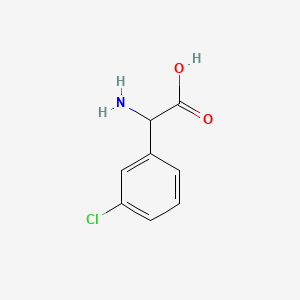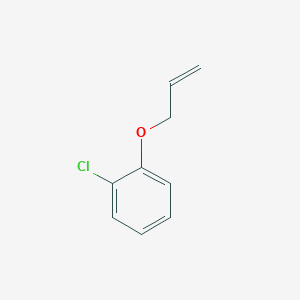
Azoture de triméthylsilylméthyle
Vue d'ensemble
Description
Synthesis Analysis
Trimethylsilylmethyl azide was first synthesized through the reaction of chloromethyltrimethylsilane with sodium azide, showcasing its stability and functional utility in synthetic organic chemistry. This synthesis not only highlights the reactivity of trimethylsilylmethyl azide but also its potential as an α-functionalized synthetic equivalent of methyl azide in various reactions (Tsuge, Kanemasa, & Matsuda, 1983).
Molecular Structure Analysis
The molecular structure of trimethylsilylmethyl azide and its derivatives, such as azido(trimethylsilyl)acetylene, has been characterized by spectroscopic methods, including NMR and IR spectroscopy. These studies provide valuable information on the structural aspects of these compounds and their stability under various conditions (Banert et al., 2015).
Chemical Reactions and Properties
Trimethylsilylmethyl azide participates in a range of chemical reactions, demonstrating its versatility. Notably, its reactions with aldehydes can lead to the synthesis of gem- and 1,3-diazides, tetrazoles, and nitriles, highlighting its utility in generating diverse chemical structures under controlled conditions (Nishiyama, Oba, & Watanabe, 1987).
Physical Properties Analysis
Trimethylsilylmethyl azide's physical properties, such as thermal stability and reactivity, play a crucial role in its application in synthetic chemistry. Its stability allows for safe handling and storage, which is essential for its use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of trimethylsilylmethyl azide, including its reactivity with different chemical groups and its role in facilitating various chemical transformations, are of significant interest. Its ability to act as a precursor for the synthesis of complex molecules and materials showcases its importance in the field of chemical synthesis.
Applications De Recherche Scientifique
Formation de tétrazole
Dans le domaine de la science des matériaux, l’azoture de triméthylsilylméthyle (TMSMNA) est utilisé pour synthétiser des tétrazoles, qui sont des composants clés dans la production d’airbags et d’autres dispositifs de sécurité. La stabilité et la réactivité du réactif le rendent idéal pour la production de ces composés avec la précision nécessaire .
Synthèse d’azoture de glycosyle
Le TMSMNA joue un rôle crucial dans la synthèse d’azotures de glycosyle. Ce sont des intermédiaires importants dans la préparation de glucides complexes et de glycoconjugués, qui ont des applications allant du développement de vaccins à la recherche sur le cancer .
Préparation d’azoture de β-silyle
Le composé est utilisé pour préparer des azotures de β-silyle, qui sont précieux dans l’étude des mécanismes chimiques et le développement de nouvelles méthodologies synthétiques. Cette application est particulièrement pertinente dans le domaine de la chimie organique synthétique .
Production d’azirine et de nitrile
Le TMSMNA est essentiel dans la production d’azirines et de nitriles, qui sont utilisés dans la synthèse de divers composés organiques. Les azirines servent de précurseurs à une variété d’hétérocycles contenant de l’azote, tandis que les nitriles sont essentiels dans les industries pharmaceutique et agrochimique .
β-Azidation de composés carbonylés α,β-insaturés
Le réactif est utilisé pour la β-azidation de composés carbonylés α,β-insaturés, une réaction qui est fondamentale dans la synthèse de diverses molécules organiques ayant des propriétés thérapeutiques potentielles .
Carboazidation d’allènes
En synthèse organique avancée, le TMSMNA est utilisé pour la carboazidation d’allènes. Cette réaction est cruciale pour construire des architectures moléculaires complexes que l’on trouve dans les produits naturels et les produits pharmaceutiques .
Azidophénylsélénylation de glycals
Le TMSMNA est appliqué dans l’azidophénylsélénylation de glycals, qui est une réaction importante dans la synthèse de sélénoglycosides. Ces composés ont montré des activités biologiques prometteuses et présentent un intérêt en chimie médicinale .
Safety and Hazards
Orientations Futures
Trimethylsilylmethyl azide has been used as an efficient electrolyte additive in Li-metal batteries . Along with a LiF-rich compound, the addition of 0.1 M Trimethylsilylmethyl azide to fluoroethylene carbonate (FEC)-based electrolytes not only induces the formation of a conductive solid-electrolyte interphase layer on the Li-metal surface but also allows the formation of a dense Li-deposit morphology .
Mécanisme D'action
Target of Action
Trimethylsilylmethyl azide is a reagent in organic chemistry, serving as the equivalent of hydrazoic acid . It is primarily used in the synthesis of various organic compounds . Its primary targets are organic molecules that can undergo reactions with azides .
Mode of Action
Trimethylsilylmethyl azide interacts with its targets through a variety of chemical reactions. One of the key reactions is its hydrolysis to hydrazoic acid . This compound can also add to ketones and aldehydes to give the siloxy azides and subsequently tetrazoles . It has the ability to ring-open epoxides to give azido alcohols .
Biochemical Pathways
The biochemical pathways affected by Trimethylsilylmethyl azide are largely dependent on the specific organic molecules it is reacting with. For instance, in the reaction with ketones and aldehydes, it leads to the formation of siloxy azides and subsequently tetrazoles . These products can then participate in further biochemical reactions.
Result of Action
The result of Trimethylsilylmethyl azide’s action is the formation of new organic compounds through various chemical reactions. For example, it can lead to the formation of siloxy azides and subsequently tetrazoles when reacted with ketones and aldehydes . These products can then be used as intermediates in the synthesis of more complex organic compounds.
Analyse Biochimique
Biochemical Properties
Trimethylsilylmethyl azide plays a significant role in biochemical reactions, particularly in the amination of organometallic compounds and the preparation of heterocyclic compounds . It interacts with various enzymes and proteins, facilitating the formation of azides and subsequent cycloaddition reactions. The compound’s ability to form stable adducts with aldehydes and ketones highlights its importance in biochemical synthesis . Additionally, trimethylsilylmethyl azide is involved in the formation of siloxy azides, which are crucial intermediates in the synthesis of tetrazoles .
Cellular Effects
Trimethylsilylmethyl azide has been shown to influence cellular processes significantly. It exhibits antiviral potency and inhibitory effects on replicon cells, which are tumor cells that replicate DNA without regulation by host cell proteins . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is profound, as it can induce changes in the expression of specific genes and alter metabolic fluxes within the cell . These effects make trimethylsilylmethyl azide a valuable tool for studying cellular functions and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, trimethylsilylmethyl azide exerts its effects through various binding interactions with biomolecules. It can hydrolyze to form hydrazoic acid, which further reacts with other biomolecules . The compound’s ability to add to ketones and aldehydes to form siloxy azides and subsequently tetrazoles is a key aspect of its mechanism of action . Additionally, trimethylsilylmethyl azide can ring-open epoxides to give azido alcohols, demonstrating its versatility in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylsilylmethyl azide change over time due to its stability and degradation properties. The compound is thermally stable and can be stored under inert gas to prevent degradation . Long-term studies have shown that trimethylsilylmethyl azide maintains its reactivity and efficacy in various biochemical reactions over extended periods . Its sensitivity to moisture necessitates careful handling and storage to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of trimethylsilylmethyl azide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant biochemical activity . At higher doses, trimethylsilylmethyl azide can induce toxic effects, including adverse impacts on cellular function and metabolism . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Trimethylsilylmethyl azide is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate various biochemical reactions. The compound’s hydrolysis to hydrazoic acid and subsequent reactions with other biomolecules are key aspects of its metabolic activity . Additionally, trimethylsilylmethyl azide’s involvement in the formation of siloxy azides and tetrazoles underscores its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
Within cells and tissues, trimethylsilylmethyl azide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . These factors determine its efficacy and activity in various biochemical processes.
Subcellular Localization
Trimethylsilylmethyl azide’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria influences its reactivity and interactions with other biomolecules . Understanding the subcellular distribution of trimethylsilylmethyl azide is essential for elucidating its biochemical roles and applications.
Propriétés
IUPAC Name |
azidomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3Si/c1-8(2,3)4-6-7-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUFTCADGLKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236487 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87576-94-1 | |
| Record name | Trimethylsilylmethyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087576941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilylmethyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylmethyl Azide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes trimethylsilylmethyl azide a valuable reagent in organic synthesis?
A1: Trimethylsilylmethyl azide (TMSMA) acts as a synthetic equivalent of methyl azide, offering greater stability and controlled reactivity. [, ] This makes it particularly useful for introducing nitrogen-containing functional groups into molecules. For example, it reacts with aryl Grignard reagents and aryl-lithium compounds, enabling the amination of these species. []
Q2: How does TMSMA react with acetylenic dipolarophiles?
A2: TMSMA undergoes [3+2] cycloaddition reactions with acetylenic dipolarophiles, yielding triazole derivatives. [] The trimethylsilyl group can be subsequently transformed using various reagents, such as aldehydes and water in the presence of fluoride ions, further diversifying the synthetic possibilities. []
Q3: Can TMSMA be used in reactions with aromatic acid derivatives?
A3: Yes, TMSMA reacts with aromatic acid derivatives in the presence of potassium fluoride and crown ether. [, ] Interestingly, the product distribution depends on the starting material. For instance, reactions with acid halides primarily produce triazine, methanediamine, and benzamide derivatives. In contrast, reactions with acid anhydrides yield tertiary amines along with methanediamine and benzamide. []
Q4: Are there any examples of TMSMA being used in stereospecific reactions?
A4: TMSMA plays a crucial role in the stereospecific synthesis of both secondary (sec-) and tertiary (tert-) alkyl azides from alcohols. [, ] This method utilizes an innovative oxidation-reduction condensation reaction employing phenyl diphenylphosphinite and TMSMA, showcasing its versatility in complex synthetic schemes. [, ]
Q5: Has TMSMA found applications in material science or catalysis?
A5: TMSMA has proven useful in synthesizing multisubstituted C2-symmetric ansa-metallocenes. [] These compounds, particularly zirconocenes, are important catalysts in olefin polymerization. The incorporation of TMSMA-derived functionalities allows for fine-tuning the catalyst structure and, consequently, its activity and selectivity in propylene polymerization, even at elevated temperatures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)



![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)






